molecular formula C14H10O6 B14294661 4-Methylnaphthalene-1,2,3-tricarboxylic acid CAS No. 117617-77-3

4-Methylnaphthalene-1,2,3-tricarboxylic acid

Cat. No.: B14294661
CAS No.: 117617-77-3
M. Wt: 274.22 g/mol
InChI Key: NHLOGIGYIZDFGY-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-1,2,3-tricarboxylic acid is an organic compound belonging to the class of tricarboxylic acids It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a naphthalene ring, with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnaphthalene-1,2,3-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 4-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the tricarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

4-Methylnaphthalene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

    Oxidation Products: Quinones, carboxylic acid derivatives

    Reduction Products: Alcohols, aldehydes

    Substitution Products: Halogenated naphthalenes, nitro-naphthalenes

Scientific Research Applications

4-Methylnaphthalene-1,2,3-tricarboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Methylnaphthalene-1,2,3-tricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple carboxyl groups allows for strong interactions with metal ions and other polar molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: Another tricarboxylic acid with three carboxyl groups, widely known for its role in the citric acid cycle.

    Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.

    Tricarballylic Acid: A tricarboxylic acid with a different carbon skeleton, used in various biochemical studies.

Uniqueness

4-Methylnaphthalene-1,2,3-tricarboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties compared to other tricarboxylic acids. The presence of the methyl group at the 4-position further differentiates it, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

117617-77-3

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

4-methylnaphthalene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H10O6/c1-6-7-4-2-3-5-8(7)10(13(17)18)11(14(19)20)9(6)12(15)16/h2-5H,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

NHLOGIGYIZDFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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